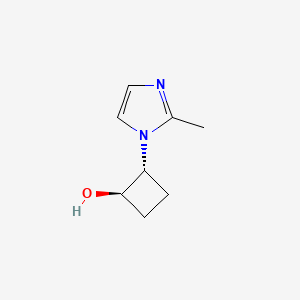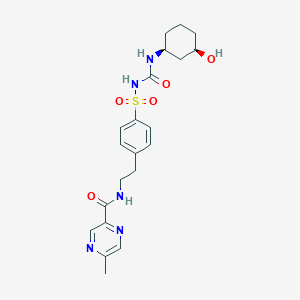![molecular formula C6H4ClN3O B1493697 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 90993-29-6](/img/structure/B1493697.png)
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been described in the literature . The synthesis involves the reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine with diacetoxyiodobenzene, acetic anhydride, and sodium iodide .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines has been studied . The structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which can be substituted at various positions to yield different derivatives .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Drug Discovery: EGFR T790M/L858R Mutant Inhibitors
This compound serves as a crucial intermediate in the synthesis of inhibitors targeting the EGFR T790M/L858R mutations, which are associated with drug resistance in certain cancers . Researchers have utilized it to develop new molecules that can overcome resistance and provide therapeutic options for patients with non-small cell lung cancer.
Antiradiation Compounds
The pyrrolo[3,2-d]pyrimidine scaffold, to which our compound belongs, has been investigated for its potential in creating antiradiation drugs . These compounds could protect cells from the damaging effects of radiation, which is particularly relevant for cancer therapy and protection against radiation exposure.
Cytotoxic Agents
Related structures, such as pyrrolo[2,3-d]pyrimidines, have shown pronounced cytotoxic activity, which is the ability to kill cells . This property is valuable in the development of chemotherapeutic agents that target rapidly dividing cancer cells while sparing normal cells.
Synthetic Chemistry: Regioselective C-H Acetoxylation
The compound is used in synthetic chemistry for regioselective C-H acetoxylation reactions . This process is important for modifying chemical structures to enhance their properties or to create new compounds with potential applications in various fields, including pharmaceuticals and materials science.
Nucleoside Analog Synthesis
Pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives are key intermediates in the synthesis of nucleoside analogs . These analogs can mimic the structure of natural nucleosides and interfere with nucleic acid synthesis, making them useful as antiviral or anticancer agents.
Enzymatic Stability Studies
The stability of the base-sugar bond in nucleoside analogs containing the pyrrolo[3,2-d]pyrimidine structure has been a subject of interest due to its resistance to enzymatic cleavage . This feature is significant for the development of more stable therapeutic agents that can withstand metabolic processes in the body.
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids .
Mode of Action
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, thereby affecting the production of malonyl-CoA and ultimately disrupting the process of fatty acid biosynthesis .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of long-chain fatty acids, which are essential components of cell membranes and play a vital role in energy storage .
Result of Action
The molecular and cellular effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one’s action primarily involve the disruption of fatty acid biosynthesis . By inhibiting the acetyl-CoA carboxylase enzyme, this compound can reduce the production of long-chain fatty acids, potentially affecting various cellular processes that rely on these molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDTBVMCJWRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)



![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)

![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)
![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)


![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)